Amitifadine

説明

特性

IUPAC Name |

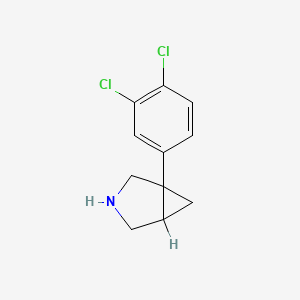

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNRYCSBFHEMQ-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025835 | |

| Record name | Amitifadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410074-73-6, 66504-40-3 | |

| Record name | Amitifadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DOV-216303 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitifadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMITIFADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOV-216303 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Evidence for Amitifadine in Animal Models of Depression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine, also known as EB-1010 and formerly DOV-216,303, is a novel psychoactive compound investigated for the treatment of major depressive disorder (MDD). It belongs to the class of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), commonly referred to as triple reuptake inhibitors. The therapeutic rationale for developing a triple reuptake inhibitor is based on the hypothesis that simultaneously augmenting the synaptic concentrations of these three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—may lead to a more robust and rapid antidepressant effect with a broader spectrum of efficacy compared to single or dual-acting agents. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in established animal models of depression, focusing on its pharmacodynamic profile, and behavioral and neurochemical effects.

Pharmacodynamics: In Vitro Transporter Binding and Uptake Inhibition

This compound's primary mechanism of action is the inhibition of the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The in vitro potency and selectivity of this compound and its racemic parent compound, DOV-216,303, have been characterized in studies using human embryonic kidney (HEK) 293 cells expressing the human recombinant transporters.

| Compound | Target | IC50 (nM) |

| DOV-216,303 | hSERT | ~14 |

| hNET | ~20 | |

| hDAT | ~78 |

Table 1: In Vitro Uptake Inhibition of DOV-216,303.[1] Data represents the half-maximal inhibitory concentration (IC50) for the inhibition of radiolabeled monoamine uptake in HEK 293 cells expressing the respective human transporters.

dot

Behavioral Pharmacology in Animal Models of Depression

The antidepressant potential of this compound has been evaluated in several well-established rodent models of depression. These models are designed to screen for antidepressant-like activity by measuring specific behavioral outcomes that are sensitive to clinically effective antidepressant treatments.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant drugs. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

| Animal Model | Dosing | Outcome |

| Mouse | Acute | Active |

Table 2: Summary of this compound's Effects in the Forced Swim Test.[1] "Active" indicates a significant antidepressant-like effect.

-

Animals: Male CD-1 mice are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

-

Apparatus: A transparent glass cylinder (25 cm height x 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Mice are individually placed into the cylinder for a 6-minute test session.

-

The session is video-recorded for later analysis.

-

Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

-

The total duration of immobility during the final 4 minutes of the test is scored by a trained observer blind to the treatment conditions.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30-60 minutes prior to the test.

Olfactory Bulbectomy (OBX) Model

The bilateral olfactory bulbectomy in rats is a well-validated surgical model of depression that produces a range of behavioral and neurochemical changes analogous to those seen in depressed patients. A key behavioral characteristic of OBX rats is hyperactivity in a novel environment, which is reversed by chronic, but not acute, antidepressant treatment.

| Animal Model | Dosing | Outcome |

| Rat | Chronic (14 days) | Normalization of OBX-induced hyperactivity at 20 mg/kg |

Table 3: Summary of this compound's Effects in the Olfactory Bulbectomy Model.[2]

-

Animals: Male Sprague-Dawley rats are individually housed with free access to food and water under a 12-hour light/dark cycle.

-

Surgical Procedure:

-

Rats are anesthetized, and the skull is exposed.

-

Two burr holes are drilled over the olfactory bulbs.

-

The olfactory bulbs are removed by suction.

-

Sham-operated rats undergo the same procedure without the removal of the bulbs.

-

Animals are allowed a 14-day recovery period.

-

-

Behavioral Testing (Open Field Test):

-

Following recovery, rats are individually placed in a novel open field arena.

-

Locomotor activity (e.g., distance traveled, line crossings) is recorded for a specified period.

-

Testing is typically conducted on day 1 (acute), day 7, and day 14 of drug treatment.

-

-

Drug Administration: DOV-216,303 (5, 10, and 20 mg/kg) or a vehicle is administered orally once daily for 14 consecutive days.[2]

Neurochemical Effects: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This method provides direct evidence of a drug's effect on neurotransmitter levels at the site of action.

Studies have shown that acute administration of DOV-216,303 leads to a significant and sustained increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex of rats.[3]

| Brain Region | Neurotransmitter | Outcome |

| Prefrontal Cortex | Serotonin (5-HT) | Increased extracellular levels |

| Norepinephrine (NE) | Increased extracellular levels | |

| Dopamine (DA) | Increased extracellular levels |

Table 4: Neurochemical Effects of DOV-216,303 Measured by In Vivo Microdialysis.

-

Animals: Male Sprague-Dawley rats are used.

-

Surgical Implantation:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the desired brain region (e.g., medial prefrontal cortex).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period to obtain a baseline, the drug (DOV-216,303) or vehicle is administered.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.

-

-

Neurochemical Analysis:

-

The concentrations of monoamines (5-HT, NE, DA) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

dot

Discussion and Conclusion

The preclinical data for this compound (DOV-216,303) provide a strong rationale for its investigation as a novel antidepressant. Its mechanism of action as a triple reuptake inhibitor is supported by in vitro data demonstrating its potent inhibition of serotonin, norepinephrine, and dopamine transporters. The in vivo microdialysis studies confirm that this mechanism translates to an increase in the extracellular concentrations of these monoamines in brain regions implicated in the pathophysiology of depression.

Furthermore, this compound has demonstrated antidepressant-like effects in well-validated animal models of depression. Its activity in the forced swim test suggests a potential for antidepressant efficacy. The normalization of hyperactivity in the olfactory bulbectomy model by chronic administration of this compound is particularly noteworthy, as this model is considered to have good predictive validity for clinical antidepressant response.

References

- 1. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Amitifadine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly known as EB-1010 and DOV-21,947) is a novel psychoactive compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). Its unique pharmacological profile, characterized by a distinct inhibitory potency ratio for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, has positioned it as a subject of significant interest in the development of treatments for major depressive disorder (MDD) and other central nervous system disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its core mechanism of action, quantitative binding and uptake data, and the detailed experimental methodologies used for its characterization.

Core Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its pharmacological effects by binding to and inhibiting the function of three key monoamine transporters: SERT, NET, and DAT. These transporters are responsible for the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, this compound increases the extracellular concentrations of these three monoamines, thereby enhancing and prolonging their neurotransmission. This simultaneous modulation of three distinct neurotransmitter systems is believed to contribute to a broader spectrum of antidepressant efficacy and potentially a more favorable side-effect profile compared to more selective reuptake inhibitors.

Signaling Pathway of a Triple Reuptake Inhibitor

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Quantitative Pharmacological Data

The affinity and inhibitory potency of this compound for the monoamine transporters have been quantified through in vitro radioligand binding and neurotransmitter uptake assays. The key parameters, Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), are summarized below.

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

| Transporter | Ki (nM) |

| Serotonin Transporter (SERT) | 99[1] |

| Norepinephrine Transporter (NET) | 262[1] |

| Dopamine Transporter (DAT) | 213[1] |

Table 2: this compound Inhibitory Potency (IC50) for Monoamine Uptake

| Neurotransmitter Uptake | IC50 (nM) |

| Serotonin (5-HT) | 12[1] |

| Norepinephrine (NE) | 23[1] |

| Dopamine (DA) | 96[1] |

These data indicate that this compound is a potent inhibitor of all three monoamine transporters, with a preference for the serotonin transporter, followed by the norepinephrine and dopamine transporters. The approximate potency ratio for uptake inhibition is 1:2:8 for SERT:NET:DAT respectively.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To determine the affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.

Methodology:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured and harvested.

-

Alternatively, rodent brain tissue (e.g., striatum for DAT, hippocampus for NET, and cortex for SERT) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added:

-

Membrane preparation.

-

A fixed concentration of a specific radioligand:

-

Varying concentrations of this compound (or a reference compound) to generate a competition curve.

-

For determination of non-specific binding, a high concentration of a known selective inhibitor is added (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT).

-

-

The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are dried, and scintillation fluid is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.

Objective: To determine the inhibitory potency (IC50) of this compound on the uptake of serotonin, norepinephrine, and dopamine.

Methodology:

-

Synaptosome Preparation:

-

Rodent brain regions rich in the respective transporters are dissected (e.g., striatum for dopamine, hippocampus for norepinephrine, and cortex for serotonin).

-

The tissue is homogenized in a sucrose buffer (e.g., 0.32 M sucrose).

-

The homogenate is centrifuged at low speed to remove larger debris.

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Assay:

-

The assay is typically conducted in a 96-well plate format.

-

Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

The uptake reaction is initiated by the addition of a low concentration of the respective radiolabeled neurotransmitter:

-

[³H]Serotonin (e.g., 10 nM).

-

[³H]Norepinephrine (e.g., 50 nM).

-

[³H]Dopamine (e.g., 100 nM).[7]

-

-

The incubation is allowed to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor (e.g., 10 µM fluoxetine for serotonin, 10 µM desipramine for norepinephrine, 10 µM nomifensine for dopamine).

-

-

Termination and Detection:

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value, representing the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake, is calculated using non-linear regression analysis.

-

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Forced Swim Test (FST) in Rats

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Objective: To assess the antidepressant-like effects of this compound in a rodent model of behavioral despair.

Methodology:

-

Apparatus:

-

Procedure:

-

Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute swim session. This initial exposure induces a state of behavioral despair in the subsequent test.

-

Test Session (Day 2): 24 hours after the pre-test, rats are administered this compound or vehicle (typically 30-60 minutes prior to the test). They are then placed back into the swim cylinder for a 5-minute test session.

-

The entire 5-minute session is recorded for later analysis.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test period.

-

Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

-

Other behaviors such as swimming and climbing can also be scored.

-

-

Data Analysis:

-

The total duration of immobility is calculated for each animal.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.

Objective: To determine the effect of this compound administration on the extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions of rats.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).

-

The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (e.g., with a 2-4 mm membrane length) is inserted through the guide cannula into the target brain region.[10]

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to establish a baseline, this compound or vehicle is administered (e.g., intraperitoneally).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into collection vials.

-

-

Neurotransmitter Analysis:

-

The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

The neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.

-

The data are analyzed to determine the time course and magnitude of the changes in extracellular neurotransmitter levels following this compound administration.

-

Conclusion

This compound is a potent triple reuptake inhibitor with a distinct pharmacological profile favoring the serotonin transporter. The in vitro binding and uptake data, supported by in vivo behavioral and neurochemical studies, provide a strong foundation for its mechanism of action. The detailed experimental protocols outlined in this guide serve as a comprehensive resource for researchers in the field of neuropsychopharmacology and drug development, facilitating further investigation into the therapeutic potential of this compound and other triple reuptake inhibitors. The provided visualizations of the core signaling pathway and experimental workflows offer a clear and concise representation of the fundamental concepts underlying the pharmacological characterization of this compound.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. pubcompare.ai [pubcompare.ai]

Early-Stage Research on Amitifadine for Smoking Cessation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on amitifadine (also known as EB-1010 or DOV-21,947) as a potential pharmacotherapy for smoking cessation. The document synthesizes available preclinical data, outlines experimental methodologies, and discusses the underlying mechanism of action. While clinical trial data for this specific indication is limited due to the discontinuation of the drug's development for major depressive disorder, this guide presents the foundational science that supports its investigation for nicotine addiction.[1]

Core Concept: Mechanism of Action

This compound is a triple monoamine reuptake inhibitor, meaning it blocks the transporters responsible for the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft.[2][3][4] This action increases the extracellular concentrations of these key neurotransmitters. The rationale for its application in smoking cessation is based on the significant role these monoamines play in the neurobiology of nicotine addiction, including reward, withdrawal, and craving. By modulating these systems, this compound is hypothesized to alleviate withdrawal symptoms and reduce the reinforcing effects of nicotine.

The in vitro binding affinities and reuptake inhibition potencies of this compound are summarized below.

Table 1: In Vitro Pharmacological Profile of this compound

| Target | Parameter | Value (nM) |

| Serotonin Transporter (SERT) | Ki | 99[1] |

| IC50 | 12[1][5] | |

| Norepinephrine Transporter (NET) | Ki | 262[1] |

| IC50 | 23[1][5] | |

| Dopamine Transporter (DAT) | Ki | 213[1] |

| IC50 | 96[1][5] |

Ki: Inhibitor binding affinity. IC50: Half-maximal inhibitory concentration for monoamine uptake.

Preclinical Research: Nicotine Self-Administration in Rats

A key preclinical study investigated the effects of this compound on nicotine self-administration in female Sprague-Dawley rats.[3][4] This model is a standard for evaluating the potential of a compound to reduce the reinforcing effects of a drug of abuse.

Experimental Protocol

The study involved several phases to assess both acute and chronic effects of this compound, as well as its impact on other behaviors to rule out non-specific effects.

-

Subjects: Adult female Sprague-Dawley rats.

-

Training: Rats were trained to self-administer nicotine intravenously (IV) by pressing a lever. Each lever press delivered a 0.03 mg/kg infusion of nicotine on a fixed-ratio 1 (FR1) schedule.

-

Acute Dosing: In a repeated-measures, counterbalanced design, rats were administered acute doses of this compound (5, 10, and 30 mg/kg) or vehicle. The effect on nicotine self-administration over a 45-minute session was recorded.[3]

-

Chronic Dosing: A separate cohort of rats received daily doses of this compound (10 mg/kg) over 15 consecutive sessions to evaluate long-term efficacy.[3][4] This was followed by a week of enforced abstinence and subsequent re-testing.[3]

-

Behavioral Controls:

-

Locomotor Activity: The effect of this compound on general movement was assessed to ensure that any reduction in lever pressing was not simply due to sedation.[3]

-

Food-Motivated Responding: Rats were also tested in a similar operant task where lever presses delivered food rewards. This helped determine if this compound's effects were specific to nicotine reinforcement or caused a general decrease in motivated behavior.[3][5]

-

Quantitative Data Summary

The study yielded significant quantitative results demonstrating a dose-dependent effect of this compound on nicotine-seeking behavior.

Table 2: Effects of Acute this compound Administration on Behavior in Rats

| Dose (mg/kg) | Effect on Nicotine Self-Administration | Effect on Locomotor Activity | Effect on Food-Motivated Responding |

| 5 | Significant reduction during the first 15 minutes of the session.[3][4] | No significant hypoactivity.[3][4] | No significant effect.[3] |

| 10 | Significant reduction during the first 15 minutes of the session.[3][4] | Caused hypoactivity at the beginning of the session.[3][4] | No significant effect.[3][5] |

| 30 | Significant reduction throughout the 1-hour session.[3][4] | Significant reduction in activity.[3][4] | Significant reduction in responding.[3] |

Table 3: Effects of Chronic this compound Administration (10 mg/kg) in Rats

| Treatment Phase | Outcome |

| During 2 Weeks of Treatment | Significant and sustained reduction in nicotine self-administration.[3][4] |

| After 1 Week of Abstinence | Reduction in nicotine self-administration was maintained.[3][4] |

The results indicate that the 10 mg/kg dose was effective in reducing nicotine self-administration without the confounding effects on general motivation seen at the higher 30 mg/kg dose.[3][5] The sustained effect after a period of abstinence is particularly noteworthy, as it suggests potential for relapse prevention.

Potential Clinical Development Path (Hypothetical)

While clinical trials for this compound in smoking cessation did not proceed, the promising preclinical data provides a basis for designing a hypothetical early-stage clinical trial. Such a trial would aim to establish safety, tolerability, and preliminary efficacy in human smokers.

Proposed Phase I/II Study Design

A combined Phase I/II study design would be an efficient approach to evaluate this compound for smoking cessation.

-

Phase I (Safety and Tolerability):

-

Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) study.

-

Participants: Healthy adult smokers.

-

Objectives: Determine the maximum tolerated dose (MTD), characterize the pharmacokinetic profile, and assess safety and tolerability.

-

Endpoints: Incidence of treatment-emergent adverse events (TEAEs), pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

-

-

Phase II (Preliminary Efficacy):

-

Design: Double-blind, randomized, placebo-controlled trial.

-

Participants: Adult smokers motivated to quit.

-

Intervention: Participants would be randomized to receive one or more doses of this compound (determined from Phase I) or a placebo for a period of 6 to 12 weeks.

-

Co-intervention: All participants would receive standardized behavioral support (e.g., counseling).

-

Primary Endpoint: Biochemically verified continuous abstinence rate during the last 4 weeks of treatment.

-

Secondary Endpoints: 7-day point prevalence abstinence, reduction in cigarettes smoked per day, changes in craving and withdrawal symptom scores.

-

Conclusion

The early-stage, preclinical research on this compound demonstrates a clear mechanism of action and a significant, dose-dependent reduction in nicotine self-administration in a validated animal model. The data strongly suggest that by modulating dopamine, norepinephrine, and serotonin levels, this compound can attenuate the reinforcing properties of nicotine. Although the clinical development of this compound was halted for other reasons, the foundational scientific evidence warrants its consideration as a viable candidate for smoking cessation pharmacotherapy. Further investigation, following a structured clinical trial pathway, would be necessary to establish its efficacy and safety in humans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Amitifadine's Potential in Treating Alcoholism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcohol Use Disorder (AUD) remains a significant global health challenge with limited effective pharmacological interventions. This technical guide explores the preclinical evidence and theoretical framework supporting the investigation of Amitifadine (also known as EB-1010 or DOV-21,947), a triple monoamine reuptake inhibitor, as a potential therapeutic agent for alcoholism. By simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine, this compound presents a novel mechanistic approach to address the complex neurobiology underlying alcohol dependence, particularly the interplay between reward deficit and negative affective states that drive excessive drinking. This document consolidates the available preclinical data, outlines detailed experimental methodologies from key studies, and visualizes the proposed signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Introduction: The Rationale for a Triple Reuptake Inhibitor in Alcoholism

Alcohol dependence is characterized by a cyclical pattern of binge intoxication, withdrawal, and craving. Neurobiological adaptations within the brain's reward and stress systems are central to this cycle. Chronic alcohol exposure can lead to a hypodopaminergic state, diminishing the sense of reward from natural stimuli and promoting compulsive alcohol seeking to alleviate this deficit.[1] Concurrently, a hyperactive stress response, mediated in part by norepinephrine, contributes to the negative emotional state experienced during withdrawal, further motivating relapse.[2] Serotonergic dysfunction is also implicated in the impulsivity and mood dysregulation associated with AUD.[3][4][5]

Standard antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), have shown limited efficacy in treating alcoholism directly.[6] this compound, by targeting all three major monoamine systems, offers a more comprehensive approach. The synergistic elevation of dopamine, norepinephrine, and serotonin in key brain regions is hypothesized to concurrently address the reward deficit, ameliorate negative affective states, and reduce craving, thereby breaking the cycle of alcohol dependence.

Preclinical Efficacy of this compound in an Animal Model of Alcoholism

A pivotal preclinical study investigated the effects of this compound in alcohol-preferring (P) rats, a well-established animal model of alcoholism. The findings from this research provide the primary evidence for this compound's potential in this indication.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the key quantitative data from the study by Warnock et al. (2013), demonstrating this compound's dose-dependent effects on binge alcohol drinking, withdrawal-associated behaviors, and locomotor activity.

Table 1: Effect of this compound on Binge Alcohol Drinking in Alcohol-Preferring (P) Rats

| Treatment Group (Oral Gavage) | N | Mean Lever Presses for Alcohol (± SEM) | % Reduction from Vehicle |

| Vehicle | 10 | 150 (± 15) | - |

| This compound (3.1 mg/kg) | 4 | 125 (± 20) | 16.7% |

| This compound (6.3 mg/kg) | 9 | 80 (± 10) | 46.7% |

| This compound (12.5 mg/kg) | 9 | 60 (± 8) | 60.0% |

| This compound (25 mg/kg) | 4 | 45 (± 7) | 70.0% |

| This compound (50 mg/kg) | 5 | 30 (± 5) | 80.0% |

Data extracted from Warnock et al. (2013). Lever presses were measured over a 90-minute session.

Table 2: Effect of this compound on Sucrose Self-Administration in P Rats

| Treatment Group (Oral Gavage) | N | Mean Lever Presses for Sucrose (± SEM) |

| Vehicle | 8 | 140 (± 12) |

| This compound (3.1 mg/kg) | 4 | 135 (± 18) |

| This compound (6.3 mg/kg) | 4 | 145 (± 15) |

| This compound (12.5 mg/kg) | 5 | 130 (± 14) |

| This compound (25 mg/kg) | 9 | 140 (± 10) |

| This compound (50 mg/kg) | 5 | 135 (± 11) |

Data extracted from Warnock et al. (2013). This control experiment indicates that this compound's effect is selective for alcohol and not a general suppression of reward-seeking behavior.

Table 3: Effect of this compound on Immobility in the Forced Swim Test During Alcohol Withdrawal

| Treatment Group | N | Mean Immobility Time (s ± SEM) |

| Sucrose Control | 10 | 80 (± 10) |

| 24h Alcohol Withdrawal | 8 | 140 (± 15) |

| This compound (12.5 mg/kg) + 24h Withdrawal | 5 | 90 (± 12) |

| This compound (25 mg/kg) + 24h Withdrawal | 5 | 75 (± 10) |

Data extracted from Warnock et al. (2013). This demonstrates this compound's ability to reverse the depressive-like phenotype associated with alcohol withdrawal.

Table 4: Effect of this compound on Locomotor Activity During Alcohol Withdrawal

| Treatment Group (Oral Gavage) | N | Mean Horizontal Activity Counts (± SEM) |

| Vehicle | 8 | 2500 (± 300) |

| This compound (12.5 mg/kg) | 7 | 2700 (± 350) |

| This compound (25 mg/kg) | 5 | 2600 (± 320) |

| This compound (40 mg/kg) | 5 | 2400 (± 280) |

| This compound (50 mg/kg) | 4 | 2300 (± 250) |

Data extracted from Warnock et al. (2013). The lack of significant change in locomotor activity suggests that the reduction in alcohol self-administration is not due to sedation or motor impairment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for alcoholism.

Binge Alcohol Drinking Paradigm

-

Subjects: Male alcohol-preferring (P) rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dipper.

-

Procedure:

-

Rats were trained to self-administer a 10% (v/v) ethanol solution on a fixed-ratio 4 (FR4) schedule, meaning four lever presses resulted in the delivery of the alcohol reward.

-

Sessions were 90 minutes in duration.

-

Once stable responding was established, rats were administered either vehicle or this compound (3.1, 6.3, 12.5, 25, or 50 mg/kg) via oral gavage 25 minutes prior to the start of the session.

-

The total number of lever presses for alcohol was recorded as the primary measure of binge drinking.

-

-

Control: A separate cohort of rats was trained to self-administer a 0.1% (w/v) sucrose solution to assess the selectivity of this compound's effects on alcohol versus a natural reward.

Forced Swim Test (FST) During Alcohol Withdrawal

-

Subjects: Male P rats made dependent on alcohol through 21 consecutive days of binge drinking.

-

Procedure:

-

24 hours after the final alcohol session, rats were subjected to the FST.

-

Rats were placed in a cylinder of water from which they could not escape for a 5-minute session.

-

The duration of immobility (cessation of struggling and floating) was recorded as a measure of behavioral despair, a depressive-like symptom.

-

Treatment groups received either vehicle or this compound (12.5 or 25 mg/kg) orally 25 minutes before the FST.

-

Locomotor Activity Assessment

-

Subjects: Male P rats during alcohol withdrawal.

-

Apparatus: Open-field activity chambers.

-

Procedure:

-

24 hours after the last alcohol exposure, rats were administered vehicle or this compound (12.5, 25, 40, or 50 mg/kg) orally.

-

Rats were placed in the open-field chambers, and their horizontal movement was tracked for 90 minutes.

-

Total horizontal activity counts were used to assess any sedative or stimulant effects of the drug.

-

Proposed Mechanism of Action and Signaling Pathways

This compound's therapeutic potential in alcoholism is predicated on its ability to modulate the monoaminergic systems that are dysregulated by chronic alcohol use. The following diagrams illustrate the proposed signaling pathway and the experimental workflow of the key preclinical study.

References

- 1. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “Identifying the neural circuitry of alcohol craving and relapse vulnerability” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotransmitters in alcoholism: A review of neurobiological and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the Serotonergic System in Alcohol Dependence: From Animal Models to Clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced central serotonin transporters in alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethancrossingspringfield.com [ethancrossingspringfield.com]

Amitifadine's Effects on Dopamine, Norepinephrine, and Serotonin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly known as EB-1010 and DOV 21,947) is a novel psychoactive compound investigated for the treatment of major depressive disorder (MDD).[1][2] It is classified as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI), designed to modulate the levels of three key neurotransmitters implicated in the pathophysiology of depression.[2][3] The rationale behind developing a TRI is to potentially achieve a broader spectrum of antidepressant efficacy and a more favorable side-effect profile compared to single- or dual-acting agents. This document provides a detailed technical overview of this compound's pharmacological effects, focusing on its interactions with the dopamine, norepinephrine, and serotonin pathways, and outlines the experimental methodologies used to characterize these interactions.

Core Mechanism of Action

This compound exerts its pharmacological effects by binding to the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] This binding action inhibits the reuptake of these monoamines from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine enhances neurotransmission within neural circuits associated with mood regulation, motivation, and cognition.[4][5]

Quantitative Pharmacological Profile

This compound is characterized as a serotonin-preferring TRI. Its interaction with monoamine transporters has been quantified through in vitro binding and reuptake inhibition assays and confirmed by in vivo microdialysis studies.

In Vitro Binding Affinities and Reuptake Inhibition

The potency of this compound at each transporter is defined by its binding affinity (Ki) and its ability to inhibit neurotransmitter uptake (IC50). The compound shows a distinct profile, with the highest potency for the serotonin transporter.

Table 1: this compound Binding Affinity (Ki) and Functional Inhibition (IC50) Data

| Target | Binding Affinity (Ki) [nM] | Reuptake Inhibition (IC50) [nM] |

|---|---|---|

| Serotonin Transporter (SERT) | 99 - 100[2] | 12[2][6] |

| Norepinephrine Transporter (NET) | 260 - 262[2] | 23[2][6] |

| Dopamine Transporter (DAT) | 210 - 213[2] | 96[2][6] |

Based on the IC50 values, this compound exhibits a relative inhibitory potency ratio for SERT:NET:DAT of approximately 1:2:8.[1][5][7]

In Vivo Effects on Extracellular Monoamine Levels

In vivo microdialysis studies in rats have confirmed that this compound administration leads to a significant and sustained increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in key brain regions associated with depression.[4]

Table 2: Summary of In Vivo Microdialysis Findings for this compound

| Brain Region | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) | Reference |

|---|---|---|---|---|

| Prefrontal Cortex | Markedly Increased | Markedly Increased | Markedly Increased | [4] |

| Nucleus Accumbens | Increased | Not Reported | Significantly Increased | [4][8] |

| Striatum | Not Reported | Not Reported | Increased |[4] |

Notably, despite significantly increasing dopamine levels in the nucleus accumbens, a brain region central to reward and motivation, this compound did not induce locomotor hyperactivity or stereotypical behaviors at a broad dose range.[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Protocol: Monoamine Transporter Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to monoamine transporters in cell membrane preparations.

1. Membrane Preparation:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT, NET, or DAT are cultured to confluence.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed, resuspended in a suitable buffer, and protein concentration is determined (e.g., via BCA assay). Aliquots are stored at -80°C.

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).

-

A range of concentrations of the unlabeled test compound (e.g., this compound).

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters, or specific radioligands like [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

-

-

Total Binding wells contain membranes and radioligand only.

-

Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a known selective inhibitor (e.g., imipramine for SERT, desipramine for NET, mazindol for DAT) to saturate the transporters.

-

The plate is incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

Filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific Binding is calculated as Total Binding - Non-specific Binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol: In Vitro Monoamine Reuptake Inhibition Assay (IC50 Determination)

This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

1. Cell Culture and Plating:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured in appropriate media.

-

Cells are seeded into 96-well plates (pre-coated with a substance like Poly-D-Lysine to ensure adhesion) and grown to form a confluent monolayer.

2. Uptake Inhibition Assay:

-

On the day of the experiment, the culture medium is removed, and cells are washed with a Krebs-HEPES buffer (KHB).

-

Cells are pre-incubated for a short period (e.g., 5 minutes) at room temperature with KHB containing various concentrations of the test compound (this compound).

-

Uptake is initiated by adding the pre-incubation buffer containing the test compound plus a fixed concentration of the respective radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT).

-

The incubation is allowed to proceed for a short, defined time (e.g., 1-3 minutes) during the linear phase of uptake.

3. Termination and Lysis:

-

The reaction is stopped by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

-

The cells are then lysed by adding a lysis buffer (e.g., 1% SDS).

4. Quantification and Analysis:

-

The cell lysates are transferred to scintillation vials with a scintillation cocktail.

-

The amount of radiolabeled substrate taken up by the cells is quantified using a liquid scintillation counter.

-

Data are expressed as a percentage of the uptake observed in control wells (vehicle only).

-

A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of this compound, and non-linear regression is used to calculate the IC50 value.

Protocol: In Vivo Microdialysis with HPLC-ECD Analysis

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.

1. Stereotaxic Surgery:

-

A rat is anesthetized and placed in a stereotaxic apparatus.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens) using precise coordinates from a rat brain atlas.

-

The cannula is secured to the skull with dental acrylic. The animal is allowed to recover for several days.

2. Microdialysis Experiment:

-

On the day of the experiment, the animal is placed in a testing cage that allows for free movement.

-

A microdialysis probe, with a semipermeable membrane of a specific length, is inserted into the guide cannula.

-

The probe is connected to a microsyringe pump and is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.0 µL/min).

-

After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent monoamine degradation.

-

This compound or vehicle is administered (e.g., intraperitoneal injection).

-

Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter levels over time.

3. Sample Analysis (HPLC-ECD):

-

The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.[1][2][9]

-

A small volume of the dialysate is injected into the HPLC system.

-

The monoamines (serotonin, norepinephrine, dopamine) and their metabolites are separated on a reverse-phase column.

-

As the separated compounds elute from the column, they pass through an electrochemical detector. The detector applies a specific potential, causing the electroactive monoamines to oxidize, which generates an electrical current.

-

The magnitude of the current is directly proportional to the concentration of the analyte in the sample.

4. Data Analysis:

-

The concentrations of each monoamine in the dialysate samples are calculated by comparing their peak heights or areas to those of known standards.

-

The results are typically expressed as a percentage change from the average baseline concentration established before drug administration.

Conclusion

This compound is a triple reuptake inhibitor with a distinct pharmacological profile, characterized by a preferential inhibition of the serotonin transporter, followed by the norepinephrine and dopamine transporters. This profile is supported by robust quantitative data from in vitro binding and functional assays, and its mechanism of increasing synaptic monoamine levels has been confirmed in vivo. The detailed experimental protocols provided herein represent the standard methodologies employed to elucidate the effects of novel psychoactive compounds on the dopamine, norepinephrine, and serotonin pathways, offering a framework for future research and development in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microdialysis guide cannula implantation surgery [protocols.io]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. amuzainc.com [amuzainc.com]

In Vitro Binding Affinity of Amitifadine to Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly DOV-21,947 and EB-1010) is a triple reuptake inhibitor (TRI) that exhibits affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound to these monoamine transporters. It includes a detailed summary of its binding affinities, a composite methodology for the experimental determination of these values, and a visualization of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for human monoamine transporters has been characterized by determining its inhibition constant (Ki) and the concentration required to inhibit 50% of radioligand binding (IC50). The following table summarizes the available quantitative data.

| Transporter | Ki (nM) | IC50 (nM) |

| Serotonin Transporter (SERT) | 99 | 12 |

| Norepinephrine Transporter (NET) | 262 | 23 |

| Dopamine Transporter (DAT) | 213 | 96 |

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound for monoamine transporters is typically achieved through competitive radioligand binding assays. These assays measure the ability of the compound to displace a specific radiolabeled ligand from its target transporter. Below are detailed, representative protocols for assessing the binding to SERT, NET, and DAT.

General Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radioligands:

-

For SERT: [3H]Citalopram

-

For NET: [3H]Nisoxetine

-

For DAT: [3H]GBR-12935

-

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test Compound: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

-

Non-specific Binding Control: A high concentration of a known, non-labeled selective inhibitor for each transporter (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM Mazindol for DAT).

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the detection instrument.

-

Instrumentation: A liquid scintillation counter and a cell harvester with glass fiber filters.

Membrane Preparation

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest the cells and centrifuge at a low speed to pellet.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Procedure

-

Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

-

Membrane preparation (typically 10-50 µg of protein per well).

-

Radioligand at a concentration near its Kd value (e.g., 1-2 nM [3H]Citalopram for SERT, 1-3 nM [3H]Nisoxetine for NET, 1-2 nM [3H]GBR-12935 for DAT).

-

Varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the appropriate non-labeled selective inhibitor at a high concentration.

-

Bring the final volume of each well to 200-250 µL with assay buffer.

-

-

Incubation: Incubate the plate at room temperature (or 4°C for certain assays) for a predetermined time to reach equilibrium (typically 60-180 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding. This is done using a cell harvester under vacuum.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (CPM from wells with the selective inhibitor) from the total binding (CPM from wells with no test compound).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Caption: Workflow for Radioligand Binding Assay.

Signaling Pathway

Caption: Monoamine Transporter Inhibition Pathway.

Conclusion

This compound is a potent inhibitor of the serotonin, norepinephrine, and dopamine transporters. The data and methodologies presented in this guide provide a foundational understanding of its in vitro binding characteristics. The triple reuptake inhibition profile of this compound suggests a broad spectrum of activity on the monoaminergic systems, which is a key area of investigation in the development of novel antidepressants and other CNS-targeted therapies. The provided experimental framework can be adapted for the characterization of other potential monoamine reuptake inhibitors.

The Role of Amitifadine in Modulating Neurotransmitter Levels in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly known as EB-1010 and DOV-21,947) is a novel psychoactive compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). Its unique pharmacological profile, characterized by a distinct ratio of inhibition for the serotonin, norepinephrine, and dopamine transporters, has positioned it as a subject of significant interest in the development of treatments for major depressive disorder (MDD) and other neurological conditions. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role in modulating neurotransmitter levels in the brain. It consolidates quantitative data from key preclinical studies, details the experimental protocols used to elucidate its pharmacological properties, and presents visual representations of its mechanism and the methodologies employed in its evaluation.

Introduction

Major depressive disorder is a complex psychiatric condition often associated with dysregulation of monoaminergic neurotransmitter systems, specifically those involving serotonin (5-HT), norepinephrine (NE), and dopamine (DA). While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are common first-line treatments, a significant portion of patients fail to achieve remission. This has spurred the development of novel antidepressants with broader mechanisms of action. This compound emerged as a promising candidate due to its ability to inhibit the reuptake of all three key monoamines implicated in depression.[1][2] This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of the preclinical pharmacology of this compound.

Mechanism of Action: Triple Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] By blocking these transporters, this compound increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.

dot

References

Amitifadine's Potential for Treating Anhedonia in Depressive Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhedonia, the diminished ability to experience pleasure, is a core and often treatment-resistant symptom of major depressive disorder (MDD). Conventional antidepressant therapies, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), frequently fail to adequately address anhedonia, highlighting a significant unmet medical need. Amitifadine (formerly EB-1010 and DOV 21,947), a novel triple reuptake inhibitor (TRI), presents a promising therapeutic strategy by modulating the synaptic concentrations of serotonin, norepinephrine, and dopamine. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting this compound's potential in treating anhedonia in depressive disorders, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound's therapeutic potential is rooted in its ability to simultaneously block the reuptake of three key monoamine neurotransmitters implicated in mood regulation and reward processing: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1][2] The relative potency of this compound for these transporters is crucial to its pharmacological profile.

dot

Caption: Mechanism of this compound as a triple reuptake inhibitor.

Receptor Binding and Potency

The affinity and inhibitory concentration of this compound for the monoamine transporters have been characterized in vitro. These quantitative measures are essential for understanding its pharmacological profile.

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| Serotonin Transporter (SERT) | 99 | 12 |

| Norepinephrine Transporter (NET) | 262 | 23 |

| Dopamine Transporter (DAT) | 213 | 96 |

Data sourced from Wikipedia.

Preclinical Evidence for Anti-Anhedonic Effects

Preclinical studies in rodent models have provided foundational evidence for this compound's potential to ameliorate anhedonia-like behaviors. These studies have primarily utilized intracranial self-stimulation (ICSS) and in vivo microdialysis to assess reward processing and neurotransmitter dynamics.

Intracranial Self-Stimulation (ICSS) Studies

ICSS is a behavioral paradigm used to measure the reinforcing effects of brain stimulation and is sensitive to manipulations of the reward system. In a study by Miller et al. (2015), this compound was shown to block the depression of ICSS induced by a noxious stimulus (intraperitoneal acid injection) in rats, suggesting a restoration of reward sensitivity.[3]

dot

References

- 1. This compound, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and tolerability of the novel triple reuptake inhibitor this compound in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Triple Monoamine Uptake Inhibitor this compound On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Metabolites of Amitifadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine, a triple reuptake inhibitor, undergoes metabolic transformation to several metabolites, with the lactam EB-10101 being the most prominent. This technical guide provides a comprehensive overview of the foundational research on the metabolism of this compound, with a particular focus on the formation of EB-10101. This document summarizes key quantitative data, outlines detailed experimental methodologies derived from published literature, and presents visual representations of the metabolic pathway and associated experimental workflows. The information contained herein is intended to serve as a core resource for researchers and professionals involved in the development and study of this compound and its metabolic profile.

Introduction

This compound (formerly EB-1010 or DOV 21,947) is a serotonin-preferring triple reuptake inhibitor that has been investigated for the treatment of major depressive disorder.[1][2] Understanding the metabolic fate of this compound is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile. The primary metabolite of this compound is the lactam, EB-10101.[1][2] In vitro studies have demonstrated that EB-10101 is a weak inhibitor of monoamine uptake.[2][3] This guide delves into the core research that has elucidated the metabolic conversion of this compound to EB-10101 and other metabolites.

Metabolic Pathway of this compound

The principal metabolic transformation of this compound is its oxidation to the lactam metabolite, EB-10101. This reaction is primarily catalyzed by two distinct enzyme systems: Monoamine Oxidase A (MAO-A) and an NADPH-dependent enzyme, which is suggested to be a member of the cytochrome P450 (CYP) superfamily.[1] While the involvement of a CYP isoform is indicated, the specific isoform responsible for the formation of EB-10101 has not been definitively identified in the reviewed literature.

dot

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound's interaction with metabolic enzymes and its pharmacokinetic properties.

Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms by this compound [1]

| CYP Isoform | IC50 (μM) | Inhibition Potency |

| CYP2B6 | 1.8 | Potent |

| CYP2D6 | 9 - 100 | Moderate |

| CYP3A4 | 9 - 100 | Moderate |

| CYP2C9 | 9 - 100 | Moderate |

| CYP2C19 | 9 - 100 | Moderate |

Table 2: In Vivo Brain-to-Plasma Ratio of this compound in Rats [1]

| Time Points | Brain to Plasma Ratio |

| Various | 3.7 - 6.5 |

Experimental Protocols

This section details the generalized methodologies employed in the foundational research of this compound's metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a generalized procedure for assessing the formation of EB-10101 from this compound using human liver microsomes.

dot

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (or other suitable organic solvent) for reaction quenching

-

UPLC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <1%).

-

Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and this compound solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for analysis.

-

Quantification: Analyze the formation of EB-10101 and the depletion of this compound using a validated UPLC-MS/MS method.

CYP Isoform Identification (General Approach)

To identify the specific CYP isoform(s) responsible for the NADPH-dependent formation of EB-10101, a series of experiments with recombinant human CYP enzymes and specific chemical inhibitors would be conducted.

dot

Procedure:

-

Recombinant CYP Screening: Incubate this compound with a panel of individual, commercially available recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of NADPH. Analyze the formation of EB-10101 to identify which isoforms are capable of catalyzing the reaction.

-

Chemical Inhibition Studies: Incubate this compound with human liver microsomes in the presence and absence of known selective chemical inhibitors for various CYP isoforms. A significant reduction in the formation of EB-10101 in the presence of a specific inhibitor would indicate the involvement of that particular CYP isoform.

Analytical Methodology: UPLC-MS/MS (General Protocol)

A sensitive and specific analytical method, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), is required for the quantification of this compound and EB-10101 in biological matrices.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem quadrupole mass spectrometer (e.g., Sciex API 5500)

Chromatographic Conditions (Example):

-

Column: A reverse-phase column suitable for the separation of small molecules (e.g., C18, Phenyl-Hexyl).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-